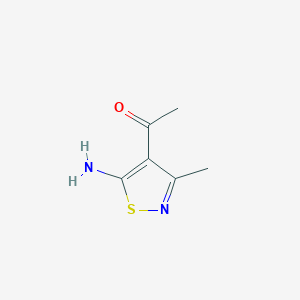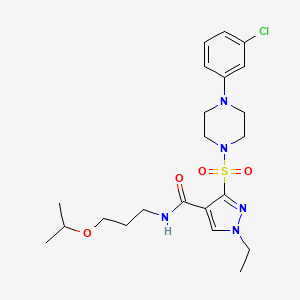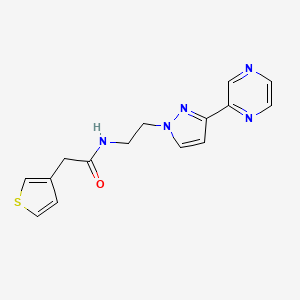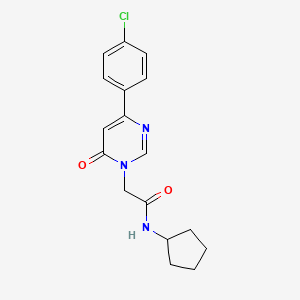![molecular formula C11H14N6O2 B2628323 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415561-74-7](/img/structure/B2628323.png)
4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is a compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers. In
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects
In addition to its potential use in cancer research, 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine has been shown to have a variety of other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain protein kinases, which are involved in a variety of cellular processes. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new treatments for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine in lab experiments is its high potency. The compound has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations to using this compound in lab experiments. For example, the compound has been shown to be cytotoxic at high concentrations, which could limit its use in certain applications. Additionally, the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are many future directions for research on 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine. One promising area of research is the development of new cancer therapies based on the compound. Additionally, the compound's anti-inflammatory and antioxidant properties make it a potential candidate for the development of new treatments for inflammatory diseases. Further research is also needed to fully understand the compound's mechanism of action and potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine involves the reaction of 4,6-dimethoxy-2-(chloromethyl)pyrimidine with 3-azido-1-(2,4,5-trimethylphenyl)azetidin-2-one in the presence of copper (I) iodide and sodium ascorbate. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in the formation of the desired compound.
Applications De Recherche Scientifique
4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine has been used in a variety of scientific research applications. One of the most promising applications is in the area of cancer research. The compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
4,6-dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c1-18-9-5-10(19-2)15-11(14-9)16-6-8(7-16)17-12-3-4-13-17/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCAJYAFTYXYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CC(C2)N3N=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)
![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)
![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)




![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2628252.png)
![Pyridin-4-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2628255.png)


![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)